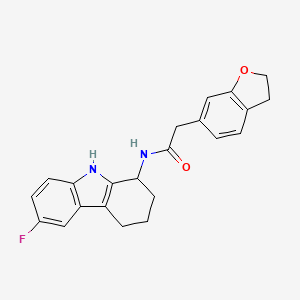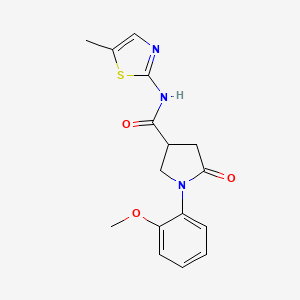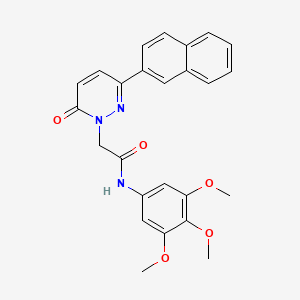![molecular formula C22H24N2O3S2 B10997503 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10997503.png)
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound exhibits interesting pharmacological properties and has been investigated for various applications.
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
- One synthetic route involves the condensation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl N-aryloxamates, leading to N-aryloxamides .
- Another method utilizes the condensation of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid with primary amines, yielding N,N’-disubstituted succinamides .
- Industrial production methods may involve modifications of these routes for scalability.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazole or phenyl moieties.
Reduction: Reduction of the carbonyl group in the acetamide could be explored.
Substitution: Substitution reactions at various positions are possible.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents) may be employed.
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Scientific Research Applications
Medicine: Investigate its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
Chemistry: Explore its reactivity and use as a building block in organic synthesis.
Biology: Assess its impact on cellular processes.
Industry: Consider applications in materials science or drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) via non-covalent interactions.
- Pathways involved could include signal transduction, metabolic pathways, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a specific list, we can compare it to related structures like thiazoles, acetamides, and pyrans.
Uniqueness: Highlight its distinctive features, such as the combination of the tetrahydro-2H-pyran and thiazole rings.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C22H24N2O3S2 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C22H24N2O3S2/c1-26-18-6-4-16(5-7-18)22(8-10-27-11-9-22)15-23-20(25)13-17-14-29-21(24-17)19-3-2-12-28-19/h2-7,12,14H,8-11,13,15H2,1H3,(H,23,25) |
InChI Key |
IMUQWIZSSMZBQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=CSC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10997427.png)
![N-(3-chloro-4-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B10997440.png)
![dimethyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-aspartate](/img/structure/B10997443.png)

![N-(3-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10997454.png)
![6-cyclopropyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10997460.png)
![ethyl 2-[({[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10997472.png)
![3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B10997475.png)

![4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B10997484.png)
![2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B10997511.png)
![6-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10997518.png)
![1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10997519.png)

